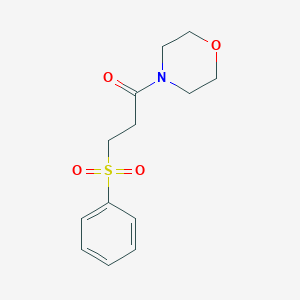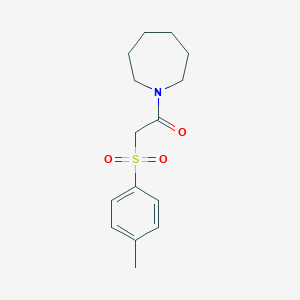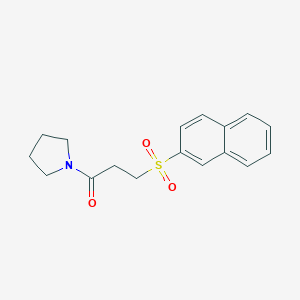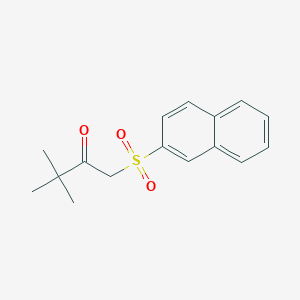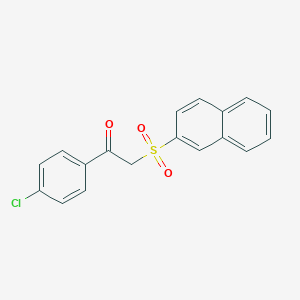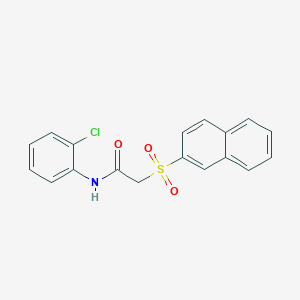![molecular formula C16H13ClN4O2S B285631 N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285631.png)
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide, also known as CP-547,632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CP-547,632 is a member of the oxadiazole class of compounds and has been found to have potent anti-inflammatory and anti-tumor properties.
作用机制
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide exerts its anti-inflammatory and anti-tumor effects through the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and cell survival, and its activity is dysregulated in many diseases, including cancer and inflammatory disorders. This compound inhibits the activity of NF-κB by binding to the p50 subunit of the protein, preventing its translocation into the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
This compound has been found to have potent anti-inflammatory and anti-tumor effects in preclinical studies. Inhibition of NF-κB by this compound has been found to result in decreased production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. This compound has also been found to induce apoptosis in cancer cells, leading to decreased tumor growth.
实验室实验的优点和局限性
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity and high yields. This compound has also been extensively studied in preclinical models and has been found to have potent anti-inflammatory and anti-tumor effects. However, this compound has some limitations for use in laboratory experiments. It is a small molecule inhibitor that may have limited bioavailability and may not be suitable for use in vivo.
未来方向
There are several future directions for research on N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the development of novel drug delivery systems to improve the bioavailability of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease models.
合成方法
The synthesis of N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide involves the reaction of 2-chloroaniline with 5-pyridin-4-yl-[1,3,4]oxadiazol-2-thiol in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to produce the desired compound. The synthesis of this compound has been optimized to yield high purity and high yields.
科学研究应用
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by this compound has been found to result in decreased production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
属性
分子式 |
C16H13ClN4O2S |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-3-1-2-4-13(12)19-14(22)7-10-24-16-21-20-15(23-16)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2,(H,19,22) |
InChI 键 |
VLYBYVLROYDTGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)
